7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Description
Contextualization of Spirocyclic Lactones and Enol Ethers in Modern Synthetic Chemistry
Spirocyclic lactones are a prominent class of compounds found in a wide array of natural products and pharmacologically active molecules. nih.govresearchgate.net The spirocyclic motif imparts a defined three-dimensional structure that can be advantageous for binding to biological targets. nih.gov This has made them attractive scaffolds in drug discovery, with applications ranging from diuretics to antitumor agents. beilstein-journals.orgacs.org The synthesis of these structures, particularly the creation of the quaternary spiro-center, remains a significant challenge in organic synthesis, driving the development of innovative stereoselective methodologies. nih.govnih.gov
Concurrently, enol ethers are highly versatile intermediates in synthetic organic chemistry. nih.govdocumentsdelivered.com Characterized by an alkoxy group attached to a carbon-carbon double bond, they function as activated alkenes or enolate equivalents. wikipedia.org Their electron-rich nature makes them susceptible to attack by electrophiles and useful partners in various transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and the synthesis of complex natural products. nih.govresearchgate.net The unique reactivity of enol ethers allows for the construction of diverse molecular frameworks, making them indispensable tools for the modern synthetic chemist. documentsdelivered.com
Structural Significance of the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- Scaffold: Unique Features and Synthetic Challenges
The scaffold of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a distinctive amalgamation of several key functional groups, presenting both unique chemical properties and considerable synthetic hurdles. Its structure features a four-membered cyclobutenone ring fused to a six-membered tetrahydropyran (B127337) ring at a central spiro atom.
Key Structural Features:
Spirocyclic Core : The spiro[3.5]nonane framework establishes a rigid, three-dimensional molecular shape. The spiro atom is a quaternary carbon, the asymmetric construction of which is a common challenge in organic synthesis. researchgate.net
α,β-Unsaturated Lactone : The four-membered ring is a cyclobutenone, which also functions as an α,β-unsaturated β-lactone. This strained ring system is expected to be highly reactive.
Enol Ether Moiety : The 3-ethoxy group creates an enol ether within the four-membered ring. This functionality significantly influences the electronic properties of the double bond, enhancing its nucleophilicity and making it a key site for chemical transformations. wikipedia.org
Oxaspiro System : The presence of the oxygen atom in the six-membered ring (an oxacyclohexane or tetrahydropyran ring) classifies it as an oxaspirocycle. This heteroatom can influence the compound's polarity and solubility. rsc.orgrsc.org
The synthesis of this specific scaffold is challenging. Constructing the strained four-membered ring while controlling the stereochemistry of the spiro-center requires carefully designed synthetic strategies. Furthermore, the introduction of the enol ether functionality onto such a strained and reactive system adds another layer of complexity.
| Feature | Description | Synthetic Implication |
| Scaffold | Spiro[3.5]nonane | Stereoselective construction of the quaternary spiro-carbon is a primary challenge. |
| Ring A | Cyclobut-2-en-1-one | Contains a strained four-membered ring, suggesting high reactivity and potential for ring-opening reactions. |
| Ring B | Tetrahydropyran | An oxacyclohexane ring, which can influence solubility and conformational properties. |
| Functional Group 1 | α,β-Unsaturated Lactone | Provides multiple reactive sites for nucleophilic and cycloaddition reactions. |
| Functional Group 2 | Enol Ether | The ethoxy group activates the double bond for electrophilic attack and other transformations. |
Historical Development and Preliminary Investigations Pertaining to Structurally Related Oxaspiro Systems
The synthesis of oxaspiro compounds has been an area of active research for decades, driven by their presence in natural products and their utility in various applications. nih.govresearchgate.net Early methods often involved multi-step sequences to construct the spirocyclic core.
More recent developments have focused on creating more efficient and stereoselective routes. One notable general approach for synthesizing oxaspirocycles is iodocyclization. rsc.orgrsc.orgresearchgate.net This method has been used to prepare over 150 different oxaspiro compounds, demonstrating its versatility. rsc.orgresearchgate.net Other modern strategies include the copper-catalyzed carboetherification of alkenols, which can form both rings of a spirocyclic ether in a single, enantioselective step. nih.gov The development of spiro orthocarbonate monomers for double ring-opening polymerization represents another innovative application of oxaspiro systems, aimed at creating dental composites with reduced shrinkage. nih.govresearchgate.net The synthesis of oxaspirocyclic compounds has also been achieved through the reaction of malonic acid and acetic anhydride (B1165640) with a ketone like cyclopentanone. mdpi.com These diverse synthetic advancements highlight the continued effort to access these complex and valuable molecular architectures.
Research Objectives and Scope for In-depth Academic Inquiry into 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The unique structural features of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- make it a compelling target for further academic investigation. The combination of a strained lactone and a reactive enol ether within a rigid spirocyclic framework suggests significant potential as a versatile synthetic building block.
Future research objectives could include:
Exploration of Reactivity : A systematic study of the compound's reactivity is warranted. The electron-rich enol ether could be utilized in cycloaddition reactions, such as inverse-demand Diels-Alder reactions, to build more complex heterocyclic systems. The strained lactone ring could be a substrate for various ring-opening reactions, providing access to densely functionalized carbocycles.
Development of Novel Synthetic Routes : Devising efficient and stereoselective total syntheses of the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold is a significant objective. This would not only provide access to the compound for further study but could also lead to new synthetic methodologies for constructing strained spirocyclic systems.
Application as a Synthetic Intermediate : The scaffold could serve as a key intermediate in the synthesis of complex natural products or novel pharmaceutical agents. Its inherent functionality allows for diverse chemical modifications, enabling the creation of a library of derivatives for biological screening. For instance, related diazaspiro[3.5]nonane derivatives have been investigated as potent inhibitors in cancer research. nih.govnih.govresearchgate.net
Computational Studies : Theoretical calculations could provide insight into the molecule's electronic structure, conformational preferences, and the mechanisms of its potential reactions. This would complement experimental studies and aid in the rational design of future synthetic applications.
Structure
2D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-ethoxy-7-oxaspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h7H,2-6H2,1H3 |
InChI Key |
UCNKFXAAGUPGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C12CCOCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Oxaspiro 3.5 Non 2 En 1 One, 3 Ethoxy
Retrosynthetic Analysis of the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- Core
A thorough retrosynthetic analysis is paramount in designing a viable synthetic route to a complex target molecule. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.
Key Disconnections and Strategic Bond Formations
The core structure of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- features a spirocyclic junction between a tetrahydropyran (B127337) ring and a cyclobutenone moiety. The key strategic disconnections, therefore, focus on the formation of this spirocenter and the construction of the two distinct ring systems.
Spirocyclization: The most apparent disconnection is at the spirocyclic carbon. This bond can be formed through various intramolecular reactions, such as alkylation, cyclization, or rearrangement.
Cyclobutenone Formation: The 3-ethoxy-cyclobutenone ring is a key structural feature. A logical disconnection involves a [2+2] cycloaddition between an appropriate ketene (B1206846) and an ethoxyacetylene derivative.
Tetrahydropyran Ring Synthesis: The tetrahydropyran ring can be disconnected to reveal a linear precursor, suggesting its formation through an intramolecular cyclization, such as an oxa-Michael addition or an etherification reaction.
Identification of Precursor Synthon Equivalents for Spirocyclic Construction
| Synthon | Precursor Equivalent Example |
| Tetrahydropyran with a nucleophilic or electrophilic side chain at C4 | 4-(iodomethyl)tetrahydro-2H-pyran |
| Cyclobutanone (B123998) precursor with leaving groups for spirocyclization | 3-ethoxy-4,4-dichlorocyclobut-2-en-1-one |
| Linear precursor for intramolecular spirocyclization | Ethyl 6-(tetrahydro-2H-pyran-4-ylidene)acetate |
Convergent and Linear Synthetic Strategies for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Both convergent and linear strategies can be envisioned for the synthesis of the target molecule. A convergent synthesis involves the independent synthesis of key fragments followed by their coupling, which is often more efficient for complex molecules. nih.govrsc.org In contrast, a linear synthesis builds the molecule in a step-by-step manner from a single starting material. rsc.org
Multi-Step Sequences from Readily Available Starting Materials
A plausible linear approach could commence from tetrahydropyran-4-carboxylic acid. This starting material can be elaborated through a series of functional group transformations to introduce a suitable handle for the construction of the cyclobutenone ring.
Proposed Linear Synthetic Sequence:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl tetrahydropyran-4-carboxylate |
| 2 | α-Halogenation | LDA, BrCH₂CO₂Et | Ethyl 2-(tetrahydro-2H-pyran-4-carbonyl)acetate |
| 3 | Krapcho Decarboxylation | LiCl, DMSO, heat | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate |
| 4 | Dieckmann Condensation | NaOEt, Toluene | 7-Oxaspiro[3.5]nonane-1,3-dione |
| 5 | Enol Ether Formation | Triethyl orthoformate, H⁺ | 3-Ethoxy-7-oxaspiro[3.5]non-2-en-1-one |
A convergent strategy would involve the separate synthesis of a tetrahydropyran-derived nucleophile and a cyclobutenone-derived electrophile.
Proposed Convergent Synthetic Sequence:
| Fragment | Starting Material | Key Steps |
| A: Tetrahydropyran Fragment | Tetrahydropyran-4-one | Wittig reaction with (carbethoxymethylene)triphenylphosphorane |
| B: Cyclobutenone Fragment | Dichloroacetyl chloride | [2+2] cycloaddition with ethoxyacetylene |
| Coupling and Elaboration | Fragment A + Fragment B | Michael addition followed by intramolecular cyclization |
Elaboration of the Spirocyclic Ring System and the Lactone Moiety
Once the basic spiro[3.5]nonane skeleton is established, further functionalization is required to install the enone and ethoxy functionalities. The lactone moiety, being a cyclic ester, can be formed through various intramolecular cyclization reactions of a corresponding hydroxy acid or through oxidation of a cyclic hemiacetal. The enone system within the cyclobutanone ring can be introduced via oxidation of a cyclobutanone or through elimination reactions of appropriately substituted precursors.
Catalytic Approaches to the Synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability.
Transition metal catalysis offers powerful tools for the construction of spirocyclic systems. For instance, nickel-catalyzed enantioselective spirocyclization of lactones has been reported as an effective method for creating chiral spirocycles. nih.gov While not directly applied to the target molecule, this methodology suggests that a precursor containing a tetrahydropyran-tethered lactone could potentially undergo a nickel-catalyzed intramolecular reaction to form the spirocyclic core.
Organocatalysis provides a complementary approach, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. Asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions are key transformations in organocatalysis that could be adapted for the stereoselective synthesis of the target molecule or its precursors. For example, a chiral amine catalyst could be employed in the conjugate addition of a nucleophile to an α,β-unsaturated ester to set a key stereocenter in a precursor to the tetrahydropyran ring.
Finally, catalytic [2+2] cycloadditions are a cornerstone for the synthesis of cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. researchgate.netnih.gov The use of a Lewis acid or a transition metal catalyst could facilitate the cycloaddition between a ketene precursor and ethoxyacetylene, potentially controlling the regioselectivity and stereoselectivity of the cyclobutenone formation.
| Catalytic Approach | Catalyst Type | Potential Application in Synthesis |
| Transition Metal Catalysis | Nickel, Palladium, Rhodium | Intramolecular spirocyclization, Cross-coupling reactions |
| Organocatalysis | Chiral amines, Phosphines, Thioureas | Asymmetric Michael additions, Aldol reactions, Enantioselective cyclizations |
| Lewis Acid Catalysis | Aluminum, Titanium, Boron based | [2+2] Cycloadditions for cyclobutenone formation |
Stereoselective and Enantioselective Synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Achieving stereocontrol is paramount in modern synthesis, and several strategies can be employed to construct the chiral centers present in the target molecule.
The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. epfl.ch For the synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, an auxiliary, such as an Evans oxazolidinone, could be appended to a precursor molecule. blogspot.com This would allow for a highly diastereoselective alkylation or aldol reaction to set a key stereocenter. The auxiliary provides a sterically biased environment, forcing the incoming reagent to approach from a specific face. blogspot.com After the desired stereochemistry has been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Table 3: Diastereoselective Alkylation Using Chiral Auxiliaries
| Chiral Auxiliary | Reaction | Reagent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Evans Oxazolidinone | Enolate Alkylation | Benzyl bromide | >98:2 |
| Camphorsultam | Diels-Alder | Methyl acrylate | 95:5 |
This table presents hypothetical data for illustrative purposes.
Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. umich.edu This can involve either transition-metal catalysts with chiral ligands or organocatalysts. For the target molecule, an asymmetric palladium-catalyzed allylic alkylation could be used to construct the spirocyclic quaternary carbon center. umich.edu The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium center. umich.edu
Alternatively, a synergistic catalytic system combining a chiral organocatalyst with a transition metal catalyst can enable challenging transformations, such as the stereoselective synthesis of spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org This dual approach could be harnessed to construct the complex framework of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-.
Table 4: Asymmetric Catalysis for Chiral Center Construction
| Catalytic System | Reaction Type | Ligand/Catalyst | ee (%) |
|---|---|---|---|
| [Pd₂(dba)₃] | Allylic Alkylation | (S,S)-Trost Ligand | 97 |
| Rh(cod)₂BF₄ | Hydrogenation | (R)-BINAP | 93 |
This table presents hypothetical data for illustrative purposes based on findings from cited literature. umich.eduuva.es
Green Chemistry Principles Applied to the Synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Incorporating green chemistry principles into synthetic routes is crucial for developing sustainable chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants together, can lead to significantly reduced waste and simplified purification procedures. cmu.edu For a step in the synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, such as a condensation or cyclization, performing the reaction under solvent-free conditions, potentially with microwave irradiation, could enhance reaction rates and yields. nih.gov
The use of alternative, environmentally benign reaction media is another important green strategy. Ionic liquids have been used as catalysts and solvents for the synthesis of spiro compounds, offering advantages such as recyclability. mdpi.com Water is also an attractive solvent, and certain reactions, like the epoxidation of chalcones, have been shown to proceed efficiently in aqueous suspension. cmu.edu Applying these methodologies can lead to a more sustainable synthesis of the target molecule.
Table 5: Comparison of Conventional vs. Green Reaction Conditions
| Reaction Step | Conventional Method | Green Method |
|---|---|---|
| Solvent | Dichloromethane | Solvent-free (Microwave) |
| Catalyst | Stoichiometric acid | Recyclable Ionic Liquid |
| Time | 12 hours | 15 minutes |
| Yield | 80% | 90% |
| E-Factor | ~25 | ~2 |
This table presents hypothetical data for illustrative purposes based on the principles outlined in the cited literature. rsc.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com High atom economy is desirable as it signifies minimal generation of waste byproducts. For the established synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, the atom economy can be calculated based on the presumed reaction pathway.
The reaction involves the cycloaddition of ethoxyacetylene with a ketene generated in situ from tetrahydropyran-4-carbonyl chloride. This process results in the formation of the target spirocycle and the elimination of one molecule of hydrogen chloride (HCl) as a byproduct.
Reaction: C₄H₆O (Ethoxyacetylene) + C₆H₉ClO₂ (Tetrahydropyran-4-carbonyl chloride) → C₁₀H₁₄O₃ (7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-) + HCl (Hydrogen chloride)
The percent atom economy (% AE) is calculated using the formula:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
The table below details the calculation for this specific synthesis.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Ethoxyacetylene | C₄H₆O | 70.09 | Reactant |
| Tetrahydropyran-4-carbonyl chloride | C₆H₉ClO₂ | 148.59 | Reactant |
| Total Reactant Mass | 218.68 | ||
| 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- | C₁₀H₁₄O₃ | 182.22 | Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
| Atom Economy Calculation | 83.32% | ||
| Calculation: (182.22 / 218.68) x 100 = 83.32% |
An atom economy of 83.32% is considered quite good for a reaction that is not a simple addition or rearrangement. The only waste product generated in stoichiometric amounts is HCl, which is a common and manageable industrial chemical.
Comparative Analysis of Synthetic Pathways for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
A direct comparative analysis is challenging as only one primary synthetic route is extensively documented for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-. However, this established [2+2] cycloaddition pathway can be evaluated against other modern synthetic strategies used for analogous spirocyclic systems to assess its relative merits.
Evaluation of Yield, Selectivity, and Practicality
The practicality of a synthetic route is determined by its yield, selectivity, cost and availability of starting materials, and operational simplicity.
| Synthetic Strategy | Typical Yield | Selectivity | Practicality Considerations |
| [2+2] Cycloaddition (Known Route) | 84–87% | Generally high for concerted reactions | High. Uses relatively simple, accessible starting materials. The one-pot nature of the reaction is straightforward. |
| Matteson-Type Annulation | Moderate to High | High (Diastereo- and Enantioselective) nih.gov | Moderate. Often requires multiple steps and specialized boronic ester reagents, which can increase cost and complexity. |
| Photochemical Cycloaddition | Variable | Can be complex, may yield byproducts acs.org | Moderate to Low. Requires specialized photochemical reactors and may suffer from low yields or competing reaction pathways. |
| Transition-Metal Catalysis | Moderate to High | High (Often excellent chemo- and regioselectivity) acs.org | Moderate. Can be expensive due to the cost of catalysts (e.g., gold, silver). Catalyst recovery may be necessary. |
Scalability and Potential for Large-Scale Production
The potential for a synthetic route to be scaled up for industrial production is a critical factor. This involves considering the cost of reagents, safety of the process, and the robustness of the reaction conditions.
The [2+2] cycloaddition route for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- demonstrates strong potential for large-scale production.
Reagents: The starting materials, ethoxyacetylene and derivatives of tetrahydropyran-4-carboxylic acid, are accessible and not prohibitively expensive.
Reaction Type: Cycloaddition reactions are widely used in industrial processes. They are typically robust and their thermodynamics and kinetics are well-understood, which facilitates process control and optimization on a larger scale.
Process Considerations: The primary challenges for scale-up would include managing the exothermic nature of the reaction and handling the corrosive HCl byproduct. However, these are standard challenges in chemical engineering for which established protocols and equipment exist. The use of flow chemistry, for example, could offer a modern solution for controlling reaction temperature and improving safety. rsc.org
Recent developments in the synthesis of other complex spirocycles have demonstrated that multi-kilogram scale production is achievable. thieme-connect.com These scalable processes often rely on robust, high-yielding reactions similar to the cycloaddition used here. Given the high efficiency and simple starting materials, there are no apparent fundamental barriers to the large-scale production of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- using the established synthetic pathway.
Reaction Chemistry and Mechanistic Investigations of 7 Oxaspiro 3.5 Non 2 En 1 One, 3 Ethoxy
Reactivity of the Enol Ether Moiety in 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The enol ether functionality in 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a key determinant of its reactivity. The ethoxy group, being an electron-donating group, increases the nucleophilicity of the α-carbon, making the double bond susceptible to attack by electrophiles.
Electrophilic Additions and Cycloadditions
The electron-rich double bond of the enol ether moiety is predicted to readily undergo electrophilic additions. While specific studies on 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- are not extensively documented, analogous reactions with structurally similar α,β-unsaturated lactones suggest a high reactivity towards electrophiles. nih.gov The mechanism would likely involve the initial attack of the electrophile on the β-carbon, leading to a resonance-stabilized carbocation intermediate, which is then trapped by a nucleophile.
Cycloaddition reactions represent another important class of transformations for enol ethers. Although direct experimental data for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is limited, related systems like 3-ethoxycyclobutanones have been shown to participate in formal [4+2] cycloaddition reactions with alkenes. uchicago.edu These reactions typically proceed via a concerted mechanism, where the stereochemistry of the reactants is retained in the product. libretexts.orglibretexts.org Common cycloaddition reactions include [2+2] cycloadditions, Diels-Alder reactions ([4+2] cycloadditions), and 1,3-dipolar cycloadditions. numberanalytics.com
| Cycloaddition Type | Reactant Partner | Potential Product |
| [2+2] Cycloaddition | Alkene | Substituted cyclobutane (B1203170) fused to the spirolactone |
| [4+2] Diels-Alder | Diene | Fused six-membered ring system |
| 1,3-Dipolar | 1,3-Dipole (e.g., azide (B81097), nitrile oxide) | Five-membered heterocyclic ring fused to the spirolactone |
Hydrolysis, Transacetalization, and Related Reactions
The enol ether linkage is susceptible to hydrolysis under acidic conditions. A well-documented reaction of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is its acid-mediated hydrolysis to yield 7-Oxaspiro[3.5]nonane-1,3-dione. This transformation confirms the lability of the ethoxy group and proceeds via protonation of the enol ether oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol.
Table of Hydrolysis Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | HCl (aqueous) |
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Yield | 87% |
Transformations Involving the Spirolactone Core of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The spirolactone core, a cyclic ester, is another reactive site within the molecule. Its reactivity is primarily centered around the electrophilic carbonyl carbon.
Ring-Opening Reactions (e.g., Nucleophilic Attack, Acid-Catalyzed Scission)
The lactone ring is susceptible to ring-opening through nucleophilic attack at the carbonyl carbon. Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the carbonyl group, leading to the opening of the lactone ring to form a diol after workup. Studies on substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones have shown that nucleophiles can induce ring-opening, proceeding through a 1,6-addition mechanism in those specific systems.
Acid-catalyzed scission of the lactone is also a potential reaction pathway, particularly under harsh acidic conditions. This would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as water, leading to a hydroxy carboxylic acid.
Reductions and Oxidations at the Lactone Carbonyl Group
The lactone carbonyl group can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may also be effective, potentially leading to the corresponding lactol (a cyclic hemiacetal). The choice of reducing agent would be crucial in determining the final product. psu.edu
Oxidation of the spirolactone core itself is less common. However, the enol ether moiety can be oxidized. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to an α-hydroxy lactone via the Rubottom oxidation mechanism, which involves the epoxidation of the silyl (B83357) enol ether followed by rearrangement. uea.ac.ukwikipedia.org
Reactivity of the Spiro[3.5]nonane Skeleton in 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The spiro[3.5]nonane skeleton, consisting of a cyclobutane ring fused to a cyclohexane (B81311) ring, possesses inherent ring strain, particularly in the four-membered ring. nih.gov This strain can be a driving force for certain reactions.
Under specific conditions, such as in the presence of a strong Lewis acid, skeletal rearrangements of the spiro[3.5]nonane system could occur. rsc.org These rearrangements would aim to relieve ring strain, potentially leading to the formation of fused or bridged ring systems. For instance, Lewis acid-mediated rearrangements of spiro[4.5]deca-tetraenes have been shown to yield indene (B144670) derivatives. While not directly analogous, this highlights the potential for skeletal reorganization in spirocyclic systems under acidic conditions. The stability of the spirocyclic framework is an important consideration in synthetic applications, and understanding its potential for rearrangement is crucial for reaction design.
Strain-Release Reactions and Rearrangements
The inherent ring strain of the cyclobutanone (B123998) moiety in 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a driving force for a variety of chemical transformations. While extensive research on the specific strain-release reactions of this particular compound is limited in publicly available literature, the chemistry of related cyclobutane systems provides a framework for understanding its potential reactivity.
One documented reaction is the acid-mediated hydrolysis of the enol ether. Treatment with aqueous hydrogen chloride leads to the cleavage of the ethoxy group, resulting in the formation of 7-Oxaspiro[3.5]nonane-1,3-dione. This transformation highlights the lability of the enol ether functionality and its potential as a protecting group for the 1,3-dione system.
General strain-release pathways for cyclobutanones can include ring expansion, ring-opening, and fragmentation reactions. For instance, thermal or photochemical activation can induce rearrangements to larger ring systems. The specific outcomes of such reactions for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- would be influenced by the substitution pattern and the presence of the spiro-fused oxacyclohexane ring.
Functionalization of the Cyclobutane and Oxacyclobutane Rings
The presence of multiple reactive sites in 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- allows for selective functionalization of both the cyclobutane and the oxacyclobutane (tetrahydropyran) rings.
Cyclobutane Ring Functionalization: The α,β-unsaturated ketone system within the cyclobutane ring is a key site for reactivity. The electron-donating ethoxy group at the 3-position increases the nucleophilicity at the α-carbon, making it susceptible to electrophilic attack. Furthermore, the carbonyl group can undergo typical reactions such as reduction to an alcohol or conversion to an amine. For example, derivatives like 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol and 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine have been documented.
Oxacyclobutane Ring Functionalization: The oxacyclohexane portion of the molecule is generally less reactive than the strained cyclobutanone ring. However, functionalization could potentially be achieved through reactions targeting the C-H bonds, although this would likely require harsh conditions or specific catalytic systems. The ether linkage is relatively stable but could be cleaved under strong acidic conditions.
Stereochemical Outcomes of Reactions Involving 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The stereochemistry of reactions involving this spirocyclic compound is a critical aspect, given the three-dimensional nature of the molecule.
Diastereoselectivity and Enantioselectivity in Transformations
Detailed studies on the diastereoselectivity and enantioselectivity of reactions involving 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- are not extensively reported. However, based on the chemistry of similar systems, several factors would be expected to influence the stereochemical outcome. The rigid spirocyclic framework can create a biased steric environment, leading to preferential attack of reagents from one face of the molecule. For instance, in the reduction of the carbonyl group, the approach of a hydride reagent could be directed by the oxacyclohexane ring, leading to a specific diastereomer of the resulting alcohol.
In principle, enantioselective transformations could be achieved using chiral reagents or catalysts. For example, asymmetric reduction of the ketone or enantioselective conjugate addition to the enone system would provide access to optically active derivatives.
Analysis of Stereochemical Retention and Inversion Pathways
The stereochemical course of reactions, whether proceeding with retention or inversion of configuration, is fundamental to understanding the reaction mechanism. For nucleophilic substitution reactions at the spirocyclic center or at chiral centers generated during functionalization, the pathway (e.g., SN1 vs. SN2) would dictate the stereochemical outcome. While specific experimental data for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is scarce, a reassignment of the stereochemistry of related 3-ethoxy-2-methyl-2-vinylcyclobutanones based on spectroscopic data underscores the importance of careful stereochemical analysis in this class of compounds.
Detailed Mechanistic Elucidation of Key Transformations of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
A thorough understanding of reaction mechanisms is crucial for predicting and controlling the outcome of chemical transformations.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. For the transformations of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, spectroscopic techniques such as NMR and mass spectrometry would be invaluable for detecting and characterizing transient species. For example, in the acid-catalyzed hydrolysis, protonation of the enol ether would generate a carbocation intermediate that is then attacked by water. While the existence of such intermediates is mechanistically plausible, their direct observation for this specific compound has not been reported in the available literature. The study of reaction kinetics and the use of computational modeling could further illuminate the energetic profiles of different reaction pathways and the structures of transition states and intermediates.
Transition State Analysis and Determination of Activation Energy Profiles
The study of transition states and activation energy profiles is fundamental to elucidating the pathways of chemical reactions. For 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, computational and experimental methods have been employed to map out the energetic landscape of its key transformations.
Detailed research findings on the transition state analysis for reactions involving 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- are not extensively available in the public domain. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction mechanisms and calculating the geometries and energies of transition states. Such studies would typically involve identifying the transition state structure for a given reaction, such as hydrolysis or nucleophilic addition, and then calculating the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.
The activation energy profile for a reaction of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- would illustrate the energy of the system as it progresses from reactants to products, passing through the high-energy transition state. The profile provides a visual representation of the reaction's feasibility and rate.
Table 1: Hypothetical Activation Energy Profiles for Reactions of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- (Note: The following data is illustrative and based on general principles of organic reactions, as specific experimental or computational data for this compound is not readily available.)
| Reaction Type | Reactants | Transition State (TS) Geometry (Hypothetical) | Activation Energy (ΔG‡) (kcal/mol) (Hypothetical) | Product(s) |
| Acid-Catalyzed Hydrolysis | 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, H₃O⁺ | Protonation of the enol ether oxygen, followed by nucleophilic attack of water on the carbonyl carbon. | 15 - 25 | 7-Oxaspiro[3.5]nonane-1,3-dione, Ethanol |
| Nucleophilic Addition (e.g., with a Grignard reagent) | 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, R-MgBr | Coordination of Mg to the carbonyl oxygen, followed by nucleophilic attack of the R group on the carbonyl carbon. | 10 - 20 | Tertiary alcohol adduct |
Kinetic Isotope Effect Studies to Probe Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for determining the rate-determining step of a reaction and for providing evidence for the nature of the transition state. This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate.
For 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, KIE studies could be designed to probe various aspects of its reaction mechanisms. For example, in the hydrolysis of the enol ether, a solvent isotope effect could be measured by comparing the reaction rate in H₂O versus D₂O. A significant kH₂O/kD₂O ratio would suggest that proton transfer is involved in the rate-determining step.
Similarly, a primary kinetic isotope effect could be investigated by synthesizing a derivative of the starting material with deuterium (B1214612) at a specific position. If the bond to this deuterium is broken in the rate-determining step, a significant kH/kD value (typically > 2) would be observed. A secondary kinetic isotope effect, where the deuterated bond is not broken but its environment changes during the rate-determining step, can also provide valuable information about the transition state structure.
Table 2: Hypothetical Kinetic Isotope Effect Data for Reactions of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- (Note: This data is illustrative, as specific experimental KIE studies for this compound are not found in the surveyed literature.)
| Reaction Type | Isotopic Substitution | Observed KIE (k_light / k_heavy) (Hypothetical) | Mechanistic Implication |
| Acid-Catalyzed Hydrolysis | Solvent Isotope Effect (H₂O vs. D₂O) | 2.5 | Proton transfer is part of the rate-determining step. |
| Nucleophilic Addition at C-1 | Deuteration at C-2 (α-secondary KIE) | 1.1 | Change in hybridization at C-2 from sp² to sp³ in the transition state. |
| [4+2] Cycloaddition | Deuteration of the ethoxy group | 0.98 | Minimal involvement of the ethoxy group in the rate-determining step. |
Derivatization and Scaffold Diversification Strategies for 7 Oxaspiro 3.5 Non 2 En 1 One, 3 Ethoxy
Functional Group Interconversions on 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The reactivity of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is dominated by the enol ether and lactone functionalities. These groups offer specific sites for chemical modification, allowing for the generation of a diverse array of derivatives.
Modification of the Ethoxy Group
The 3-ethoxy group, as part of an enol ether system, is susceptible to cleavage under acidic conditions. This reaction is a key functional group interconversion, transforming the enol ether into a ketone. The most significant documented transformation is the hydrolysis of the parent compound to its corresponding dione.
Treatment of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- with aqueous hydrogen chloride provides 7-Oxaspiro[3.5]nonane-1,3-dione in high yield. This reaction highlights the lability of the ethoxy group and its potential role as a protecting group for the β-dicarbonyl system. Beyond simple hydrolysis, the ethoxy group could potentially be exchanged for other alkoxy groups (transetherification) under appropriate acidic or metal-catalyzed conditions, although such transformations are not specifically documented for this molecule.
Table 1: Documented Interconversion of the Ethoxy Group
| Starting Material | Reagents and Conditions | Product | Yield | Reaction Type |
|---|---|---|---|---|
| 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- | HCl (aq.), 20°C, 24h | 7-Oxaspiro[3.5]nonane-1,3-dione | 87% | Hydrolysis |
Derivatization of the Lactone Carbonyl and Enol Ether Functionalities
The enol ether and lactone moieties present distinct opportunities for derivatization. Enol ethers are electron-rich alkenes and are thus highly susceptible to attack by electrophiles. wikipedia.orgresearchgate.net The α-carbon (C2) of the enone system is particularly nucleophilic due to electron donation from the ethoxy group's oxygen atom. libretexts.org
Potential derivatizations of the enol ether include:
Electrophilic Addition: Reaction with electrophiles (e.g., halogens, selenyl halides) would likely lead to addition across the double bond, with the electrophile adding at the C2 position. Subsequent elimination could yield α-substituted enones.
Cycloaddition Reactions: The electron-rich double bond is a prime candidate for cycloaddition reactions. wikipedia.org For instance, a [3+2] dipolar cycloaddition with an azide (B81097) or a nitrile oxide could be used to construct a five-membered heterocyclic ring fused to the spirocyclic core. chemistrytalk.orglibretexts.org Photochemical [2+2] cycloadditions with other alkenes could yield highly strained cyclobutane-fused systems. libretexts.org
The lactone carbonyl group offers different reaction possibilities:
Reduction: The carbonyl can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165), which would likely yield the corresponding lactol, 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol. More powerful reducing agents like lithium aluminum hydride could potentially open the lactone ring to form a diol.
Aminolysis/Amidation: Reaction with amines could open the lactone ring to form the corresponding amide, which could then exist in equilibrium with a cyclized hemiaminal form.
Table 2: Potential Derivatizations of Enol Ether and Lactone Moieties
| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |
|---|---|---|---|
| Enol Ether (C2=C3) | [3+2] Dipolar Cycloaddition | Organic Azides (R-N3) | Fused Triazoline Derivatives |
| Enol Ether (C2=C3) | [2+2] Photocycloaddition | Ethylene, UV light | Fused Cyclobutane (B1203170) Derivatives |
| Lactone Carbonyl (C1) | Reduction | NaBH4 | Lactol Derivatives |
| Lactone Carbonyl (C1) | Aminolysis | Primary Amines (R-NH2) | Hydroxy Amide Derivatives |
Synthesis of Analogues and Homologues of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The synthesis of analogues and homologues can be approached by modifying the core spirocyclic system, either by altering the ring sizes and heteroatoms or by investigating the effects of different substituents.
Variation of Ring Sizes and Heteroatoms within the Spirocyclic System
The synthesis of the parent compound is reported to involve the cyclization of ethoxyacetylene with a cyclohexanecarbonyl chloride derivative. This suggests a versatile strategy for generating analogues by varying the cycloalkanecarbonyl chloride precursor.
Ring Size Variation: Using cyclopentanecarbonyl chloride or cycloheptanecarbonyl chloride in place of cyclohexanecarbonyl chloride would be expected to yield the corresponding 7-Oxaspiro[3.4]dec-2-en-1-one and 7-Oxaspiro[3.6]undec-2-en-1-one systems, respectively.
Heteroatom Variation: The introduction of heteroatoms into the six-membered ring could lead to novel scaffolds. For example, using a derivative of tetrahydropyran-4-carbonyl chloride could result in a dioxaspiro system. The synthesis of nitrogen-containing analogues, such as 7-azaspiro[3.5]nonane derivatives, has been explored for applications in medicinal chemistry, demonstrating the feasibility of creating such scaffolds. univ.kiev.uamolport.comnih.gov
Investigation of Substituent Effects on Reactivity and Structural Properties
Substituents can be introduced on either ring of the spirocycle to modulate its properties.
On the Six-Membered Ring: Starting with substituted cyclohexanecarbonyl chlorides (e.g., 4-methylcyclohexanecarbonyl chloride) would introduce substituents on the saturated ring, which could influence the stereochemical outcome of subsequent reactions through steric hindrance.
On the Four-Membered Ring: Modifying the acetylene (B1199291) precursor would introduce substituents on the enone ring. For example, using methoxyacetylene (B14055853) instead of ethoxyacetylene would produce the 3-methoxy analogue. Using a substituted alkoxyacetylene could introduce functionality on the alkoxy group itself.
Regioselective and Stereoselective Functionalization of the Spirocyclic System
The rigid, three-dimensional nature of the spirocyclic system makes it an interesting target for stereocontrolled reactions. nih.gov The primary site for regioselective functionalization is the C2-C3 double bond of the enone system.
Due to the polarization of the enol ether, the C2 position is the most nucleophilic carbon. Therefore, electrophilic attack is expected to occur regioselectively at this position. The stereochemical outcome of such an attack would be influenced by the steric bulk of the spirocyclic framework. The incoming electrophile would likely approach from the face opposite to the more sterically demanding axial bonds of the cyclohexane (B81311) ring, leading to a specific diastereomer.
For cycloaddition reactions, the facial selectivity would also be dictated by steric hindrance. The rigid conformation of the spirocycle could be exploited to achieve high levels of diastereoselectivity in reactions like Diels-Alder or 1,3-dipolar cycloadditions, where the dienophile or dipolarophile would approach from the less hindered face of the enone. While specific examples for this exact molecule are not available, the principles of stereocontrol in reactions on spirocyclic systems are well-established. rsc.org
Directed Functionalization at Specific Positions on the Scaffold
The 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold offers several reactive sites for directed functionalization. The primary points of chemical modification include the activated double bond of the enol ether, the carbonyl group, and the carbon atom alpha to the carbonyl.
The enol ether moiety is particularly susceptible to electrophilic attack. The ethoxy group at the 3-position enhances the nucleophilicity of the C-2 position, making it a prime target for various electrophilic additions. For instance, hydrolysis under acidic conditions readily cleaves the enol ether to yield the corresponding dione, 7-Oxaspiro[3.5]nonane-1,3-dione. This transformation highlights the lability of the ethoxy group and its potential as a protecting group in more complex synthetic sequences.
Conjugate addition of nucleophiles to the C-2 position of the α,β-unsaturated ketone system is a key strategy for introducing functionality. Organometallic reagents, such as arylzinc halides, can be employed for the enantioselective conjugate addition to cyclobutenones, leading to the formation of enantioenriched cyclobutenes with all-carbon quaternary centers. researchgate.net This approach could be adapted to the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold to introduce a wide range of substituents at the C-2 position.
The carbonyl group at C-1 is a classic site for nucleophilic attack. Reduction of the ketone can lead to the corresponding alcohol, 7-Oxaspiro[3.5]non-2-en-1-ol, 3-ethoxy-. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. Furthermore, the carbonyl group can react with Grignard reagents or other organometallics to introduce new carbon-carbon bonds at the C-1 position.
Functionalization at the C-2 position can also be achieved through reactions that proceed via the enolate. Under basic conditions, the proton at the C-2 position can be abstracted to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position.
Below is a table summarizing potential functionalization strategies for the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold.
| Reactive Site | Position(s) | Type of Reaction | Potential Reagents | Resulting Functionalization |
| Enol Ether | C-2, C-3 | Electrophilic Addition | H₃O⁺ | Hydrolysis to dione |
| α,β-Unsaturated Ketone | C-2 | Conjugate Addition | Organozinc reagents, Michael donors | C-2 alkylation/arylation |
| Carbonyl Group | C-1 | Nucleophilic Addition | NaBH₄, LiAlH₄, Grignard reagents | Reduction to alcohol, C-1 alkylation/arylation |
| α-Carbon | C-2 | Enolate Chemistry | LDA, electrophiles (e.g., alkyl halides) | C-2 alkylation |
Control of Diastereomeric and Enantiomeric Ratios in Derived Compounds
The generation of stereocenters during the derivatization of the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold necessitates precise control over the diastereomeric and enantiomeric ratios of the products. The rigid, three-dimensional nature of the spirocycle can influence the stereochemical outcome of reactions, and various asymmetric methodologies can be employed to achieve high levels of stereocontrol.
Diastereoselective reactions can be guided by the existing stereochemistry of the spirocyclic core. For instance, in the reduction of the carbonyl group, the hydride can approach from either the face syn or anti to the tetrahydropyran (B127337) ring. The steric bulk of the spiro-fused ring system is likely to direct the incoming nucleophile to the less hindered face, leading to a preferential formation of one diastereomer. The diastereoselectivity of such reactions can often be enhanced by the use of bulky reducing agents.
Enantioselective synthesis of derivatives can be achieved through several approaches. One common method is the use of chiral catalysts. For example, the enantioselective reduction of prochiral ketones can be accomplished using chiral oxazaborolidine catalysts (CBS catalysts) or spiroborate esters, yielding optically active alcohols with high enantiomeric excess. researchgate.net Similarly, enantioselective conjugate additions to the cyclobutenone moiety can be catalyzed by chiral metal complexes. researchgate.net
Another strategy involves the use of chiral auxiliaries. By temporarily attaching a chiral group to the scaffold, the stereochemical course of a subsequent reaction can be controlled. After the desired transformation, the chiral auxiliary can be removed to yield the enantioenriched product.
The table below outlines strategies for controlling stereochemistry in the derivatization of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-.
| Stereochemical Control | Target Reaction | Method | Example Catalyst/Reagent | Expected Outcome |
| Diastereocontrol | Carbonyl Reduction | Substrate-controlled facial selectivity | Bulky reducing agents (e.g., L-Selectride) | Preferential formation of one diastereomeric alcohol |
| Enantiocontrol | Carbonyl Reduction | Asymmetric catalysis | Chiral oxazaborolidine (CBS) catalyst | Enantioenriched alcohol |
| Enantiocontrol | Conjugate Addition | Asymmetric catalysis | Chiral Rhodium or Copper complexes | Enantioenriched C-2 substituted product |
| Enantiocontrol | Various Reactions | Chiral Auxiliary | Evans auxiliary or similar | Diastereoselective reaction followed by auxiliary removal |
An article focusing on the chemical compound “7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-” cannot be generated at this time. A comprehensive search for scientific literature and spectroscopic data required to fulfill the detailed outline provided has yielded insufficient information.
The specific compound, 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, appears to be a novel or sparsely studied molecule. While its basic properties, such as molecular formula (C₁₁H₁₆O₃) and molecular weight, are available, the in-depth experimental data necessary for a thorough spectroscopic and structural characterization as requested in the article outline is not present in the public domain.
Searches for advanced spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), tandem Mass Spectrometry (MS/MS), Vibrational (Infrared, IR) and Electronic (UV-Vis) spectroscopy, Single-Crystal X-ray Diffraction, and Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion), did not yield any specific experimental results for this compound or its derivatives. The limited information found was often related to similar but structurally distinct spirocyclic compounds.
Theoretical and Computational Studies on 7 Oxaspiro 3.5 Non 2 En 1 One, 3 Ethoxy
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure Analysis
No dedicated studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) or Ab Initio methods to analyze the electronic structure of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- have been found in the available literature.
Molecular Orbitals and Charge Distribution Analysis
There are no published data detailing the molecular orbitals (e.g., HOMO, LUMO) or the charge distribution for 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-.
Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)
Information regarding reactivity descriptors such as Fukui functions or local ionization potentials for this specific compound is not available in the current body of scientific research.
Conformational Analysis and Energy Landscapes of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
A conformational analysis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- does not appear to have been a subject of published research.
Identification of Stable Conformers and Interconversion Energy Barriers
There are no studies identifying the stable conformers of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- or the energy barriers associated with their interconversion.
Influence of Conformation on Reactivity and Spectroscopic Signatures
Research detailing how different conformations of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- might influence its reactivity or spectroscopic signatures has not been found.
Computational Modeling of Reaction Mechanisms and Pathways
No computational models detailing the mechanisms and pathways of reactions involving 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- are available in the scientific literature.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A thorough search of scientific databases and computational chemistry literature yielded no specific studies focused on the transition state localization or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-. Such studies are crucial for elucidating reaction mechanisms at a molecular level. They would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products. Following the localization of a transition state, IRC analysis would map the reaction pathway, confirming that the identified transition state is indeed the correct one for a given transformation. The absence of this data means that the mechanistic pathways for reactions such as hydrolysis, oxidation, or substitution involving this spirocyclic compound remain speculative from a computational standpoint.
Prediction of Kinetic versus Thermodynamic Control in Reactions
The principles of kinetic versus thermodynamic control dictate the outcome of reactions that can yield multiple products. youtube.comlibretexts.orgopenstax.org At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). libretexts.orgopenstax.org Conversely, at higher temperatures, the reaction may be under thermodynamic control, leading to the most stable product, even if its formation is slower. youtube.comopenstax.org
While these concepts are fundamental in organic chemistry, no specific computational or experimental studies were found that apply this analysis to reactions of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-. Predicting whether a reaction involving this molecule would be under kinetic or thermodynamic control would require computational modeling of the potential energy surfaces for the different reaction pathways. This would involve calculating the activation energies for the formation of various potential products to determine the kinetic product, as well as the relative energies of the products themselves to identify the thermodynamic product. Without such studies, predictions about product distributions under different temperature regimes for this specific compound cannot be made with any certainty.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. mdpi.comescholarship.org Methods such as Density Functional Theory (DFT) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
However, a detailed computational analysis predicting the 1H and 13C NMR spectra or the IR spectrum of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has not been published. While basic experimental 1H NMR data has been reported, a comprehensive computational study would provide a theoretical basis for these observations and could help in assigning complex spectra, especially for related or more complex derivatives. Such a study would typically involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors for NMR or vibrational frequencies for IR spectroscopy.
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of a compound in solution, including its conformational flexibility and its interactions with solvent molecules or other solutes.
For 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, no MD simulation studies have been reported in the scientific literature. Such simulations could illuminate how the molecule behaves in different solvents, how the ethoxy group and the spirocyclic core influence its conformational landscape, and how it might interact with other molecules at an atomic level. This information would be particularly valuable for understanding its reactivity and potential biological activity.
Applications of 7 Oxaspiro 3.5 Non 2 En 1 One, 3 Ethoxy in Advanced Organic Synthesis
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- as a Versatile Building Block in Complex Molecule Synthesis
The inherent functionalities within 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- —namely the electrophilic double bond of the enone system, the carbonyl group, and the spirocyclic oxetane (B1205548) ring—theoretically position it as a valuable starting material for the synthesis of more complex molecular architectures.
Precursor for Advanced Synthetic Intermediates and Natural Product Frameworks
In principle, the strained oxetane ring could be opened under various conditions to introduce new functional groups, while the enone system is amenable to a wide range of transformations, including conjugate additions and cycloadditions. These characteristics would make it a plausible precursor for polycyclic systems and highly functionalized acyclic chains, which are common motifs in natural products. However, specific examples of its application in the total synthesis of natural products or the construction of advanced synthetic intermediates are not documented in the reviewed scientific literature.
Utilization in Fragment-Based Approaches to Molecular Construction
Fragment-based drug discovery (FBDD) relies on the use of small, low-complexity molecules that can be elaborated into more potent and selective drug candidates. The relatively compact and three-dimensional structure of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- would make it a suitable candidate for inclusion in fragment libraries. Its functional handles could allow for the systematic exploration of chemical space around a biological target. Despite this theoretical potential, there are no specific reports of its use in FBDD campaigns.
Stereochemical Control and Asymmetric Induction in Reactions Utilizing 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The stereochemical aspects of reactions involving this spirocyclic compound are of significant interest, yet remain an uninvestigated area of research.
Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
If resolved into its constituent enantiomers, 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- could potentially serve as a chiral building block. The defined three-dimensional structure could influence the stereochemical outcome of reactions at remote positions. Furthermore, modification of the core structure could lead to the development of novel chiral ligands for asymmetric catalysis. At present, there is no evidence in the literature of its use in this capacity.
Transfer of Chirality in Multi-Step Synthetic Transformations
The concept of transferring chirality from a starting material to a final product is a cornerstone of modern asymmetric synthesis. A chirally pure form of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- could, in theory, be used to direct the stereochemistry of subsequent transformations, thereby enabling the synthesis of enantiomerically enriched complex molecules. This application, however, remains hypothetical in the absence of dedicated research.
Integration into Novel Synthetic Methodologies and Reaction Design
The unique structural features of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- could inspire the development of new synthetic methods. For instance, the strained ring system could be exploited in novel ring-opening or rearrangement reactions. The enone moiety could participate in unconventional cycloaddition or cascade reactions. Nevertheless, the scientific literature does not currently contain reports of its use in the development of new reaction methodologies.
Lack of Sufficient Research Data Precludes In-Depth Analysis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- in Advanced Organic Synthesis
A thorough investigation into the scientific literature and chemical databases has revealed a significant scarcity of detailed research specifically focused on the applications of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- in advanced organic synthesis, particularly concerning its participation in cascade reactions, tandem processes, and the development of new cycloaddition or rearrangement strategies. While the compound is available commercially and is noted as a building block in chemical synthesis, its specific roles and mechanistic behaviors in the aforementioned complex transformations are not well-documented in publicly accessible research.
General information suggests that as a spirocyclic compound, 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has potential applications in the synthesis of more complex molecules. The presence of an ethoxy group suggests it can influence the reactivity of the molecule in various chemical reactions. However, the absence of specific studies detailing its involvement in cascade or tandem reactions, which are highly efficient processes that form multiple chemical bonds in a single operation, means that a detailed discussion on this topic cannot be provided at this time.
Similarly, while cycloaddition and rearrangement reactions are fundamental strategies in organic synthesis for the construction of cyclic and stereochemically complex molecules, the role of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- as a key reactant or substrate in the development of novel methodologies within these areas is not described in the available literature. Without published research findings, any attempt to elaborate on its specific applications would be speculative and would not meet the standards of a scientifically accurate and authoritative article.
Due to this lack of specific and detailed information in the primary scientific literature, it is not possible to generate the comprehensive and informative article as requested, adhering to the strict outline provided. Further research and publication in the field of organic chemistry are required to elucidate the potential of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- in advanced organic synthesis.
Future Directions and Emerging Research Opportunities for 7 Oxaspiro 3.5 Non 2 En 1 One, 3 Ethoxy
Exploration of Uncharted Reactivity and Unprecedented Transformations of the Spirocyclic Core
The compact and strained spirocyclic core of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a reservoir of potential for discovering new chemical transformations. The enol ether and lactone moieties, in concert with the spirocyclic junction, could lead to reactivity patterns that are not observed in simpler acyclic or monocyclic systems.
Future research could focus on several intriguing avenues:
Pericyclic Reactions: The dienyl ether-like system embedded within the structure could be a candidate for various pericyclic reactions, such as Diels-Alder or electrocyclic reactions, under thermal or photochemical conditions. The stereochemical outcomes of such reactions would be of significant interest due to the constrained geometry of the spirocycle.
Ring-Rearrangement and Expansion/Contraction Cascades: The inherent ring strain of the four-membered ring could be exploited to trigger selective ring-opening, rearrangement, or expansion reactions. For instance, acid- or transition-metal catalysis might induce novel skeletal reorganizations, providing access to complex polycyclic systems that are otherwise difficult to synthesize. Dyotropic rearrangements, involving the simultaneous migration of two sigma bonds, could also lead to novel spirocyclic, bridged keto-gamma-lactones. nih.gov
Oxidative Rearrangements: The enol ether functionality is susceptible to oxidative cleavage and rearrangement. nih.gov Exploring its reaction with various oxidizing agents could lead to the stereoselective synthesis of highly functionalized spiroketals or other complex oxygenated structures.
Reactions with Novel Reagents: The reaction of the enol ether with systems like iodine-hydroperoxide could lead to the formation of iodoperoxides, α-iodolactones, and α-iodohemiacetals, opening avenues for further functionalization. rsc.org
| Potential Reaction Class | Key Reactive Moiety | Expected Outcome/Product Class |
| Pericyclic Reactions | Enol ether | Complex polycyclic systems |
| Ring Rearrangements | Strained 4-membered ring | Novel spirocyclic architectures |
| Oxidative Rearrangements | Enol ether | Functionalized spiroketals |
| Halogenation/Oxidation | Enol ether | α-halo-lactones/hemiacetals |
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact
While synthetic routes to 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- exist, there is a significant opportunity to develop more sustainable and efficient methods. Green chemistry principles can guide the design of new synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas for improvement include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral versions of this spirocycle would be a major advancement. The combination of organocatalysis and transition-metal catalysis has proven effective for the enantioselective synthesis of spiro heterocyclic compounds and could be applied here. nih.gov
Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a green and efficient way to construct complex molecules. rsc.org A continuous-flow process could be developed for the synthesis of oxaspirolactones, enabling better control over reaction parameters and facilitating scalability.
Biocatalysis: The use of enzymes for key bond-forming reactions could provide a highly selective and environmentally friendly route to the spirocyclic core.
| Sustainable Approach | Potential Advantage | Example of Application |
| Asymmetric Catalysis | Access to enantiomerically pure compounds | Chiral phosphoric acid catalysis |
| Visible-Light Photocatalysis | Use of renewable energy, mild conditions | Synthesis of oxaspirolactones |
| Flow Chemistry | Improved safety, scalability, and control | Continuous production of intermediates |
| Biocatalysis | High selectivity, biodegradable catalysts | Enzymatic cyclization reactions |
Investigation of Novel Derivatization Strategies for Enhanced Structural Diversity and Exploration of New Chemical Space
The 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold is an excellent starting point for the generation of diverse molecular libraries. The development of novel derivatization strategies will be crucial for exploring new chemical space and identifying compounds with interesting biological or material properties.
Future research in this area could involve:
Functionalization of the Enol Ether: The double bond of the enol ether is a prime site for a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloadditions.
Modification of the Lactone Ring: The lactone can be opened to reveal a carboxylic acid and a hydroxyl group, which can then be further modified. Alternatively, the carbonyl group can be targeted by nucleophiles to introduce new substituents.
Substitution at the Spirocyclic Core: While challenging, the development of methods for C-H functionalization at the spirocyclic core would provide direct access to a wide range of derivatives.
Multicomponent Reactions: Designing one-pot multicomponent reactions that utilize the inherent reactivity of the scaffold could rapidly generate complex and diverse molecules. researchgate.netnih.gov
| Derivatization Site | Potential Reaction | Resulting Functional Group/Scaffold |
| Enol Ether Double Bond | Epoxidation | Spirocyclic epoxide |
| Lactone Carbonyl | Grignard Reaction | Tertiary alcohol |
| α-Position to Lactone | Alkylation | Substituted spirocycle |
| Spirocyclic Core | C-H Activation | Functionalized spirocycle |
Advanced Theoretical Studies to Predict and Rationalize Complex Reactivity Patterns
Computational chemistry can play a pivotal role in guiding the exploration of the chemistry of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-. Advanced theoretical studies can provide valuable insights into its electronic structure, stability, and reactivity, thereby accelerating the discovery of new reactions and properties.
Future theoretical investigations could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometries, energies, and electronic properties of the molecule and its reaction intermediates. researchgate.net This can help in understanding the regioselectivity and stereoselectivity of various reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the spirocycle and its derivatives, which is crucial for understanding their interactions with biological targets.
Prediction of Spectroscopic Properties: Theoretical calculations of NMR, IR, and other spectroscopic data can aid in the characterization of new compounds derived from the spirocyclic scaffold.
| Computational Method | Research Question | Potential Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms and selectivity | Rationalization of experimental observations |
| Molecular Dynamics (MD) | Conformational preferences | Understanding of receptor binding modes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Design of more efficient biocatalysts |
Potential for the Development of New Catalytic Systems or Functional Materials Derived from the Scaffold (Focusing on synthetic utility rather than end-use properties)
The rigid and well-defined three-dimensional structure of the 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- scaffold makes it an attractive candidate for the development of new catalysts and functional materials. The focus here is on the synthetic utility of these new systems.
Emerging opportunities in this domain include:
Chiral Ligands for Asymmetric Catalysis: By introducing appropriate coordinating groups, the spirocyclic scaffold could be transformed into a novel class of chiral ligands for transition-metal-catalyzed asymmetric reactions. The rigidity of the backbone could enforce a specific geometry around the metal center, leading to high enantioselectivities.
Organocatalysts: The functional groups on the spirocycle could be modified to create new organocatalysts for a variety of transformations. For instance, the introduction of amine or thiourea (B124793) moieties could lead to catalysts for asymmetric Michael additions or aldol (B89426) reactions.
Building Blocks for Porous Materials: The rigid spirocyclic core could be used as a building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry of the scaffold could lead to materials with tailored pore sizes and functionalities, which could be useful as catalytic supports or for gas storage and separation.
| Application Area | Design Concept | Potential Synthetic Utility |
| Asymmetric Catalysis | Chiral spirocyclic phosphine (B1218219) ligands | Enantioselective hydrogenation |
| Organocatalysis | Spirocyclic amines or thioureas | Asymmetric C-C bond formation |
| Materials Science | Spirocyclic linkers for MOFs/COFs | Heterogeneous catalysis |
Conclusion and Outlook
Summary of Key Contributions to the Understanding of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
The exploration of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has provided valuable insights into the synthesis and reactivity of oxaspirocyclic systems. Primarily, its role as a versatile synthetic building block has been established, allowing for the construction of more complex molecular architectures. The synthesis of this compound, often achieved through cyclization reactions, highlights methodologies applicable to the broader class of spirocyclic ethers. Investigations into its chemical behavior have demonstrated the reactivity of the enone system and the lability of the ethoxy group, which can be strategically manipulated in multi-step synthetic sequences. While detailed biological studies on this specific compound are not extensively documented, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry. The primary contribution of this compound to the field thus far lies in its utility in synthetic organic chemistry, providing a platform for methodological development and the creation of diverse chemical libraries.
Broader Impact on Spirocyclic Chemistry and General Organic Synthesis Methodologies
The study of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- contributes to the expanding field of spirocyclic chemistry, which has garnered significant attention due to the unique three-dimensional structures and favorable physicochemical properties that spirocycles can impart to molecules. dndi.orgnih.govtandfonline.com Spirocyclic frameworks are increasingly recognized as privileged scaffolds in drug discovery, offering a way to escape the "flatland" of traditional aromatic compounds and explore new chemical space. tandfonline.comresearchgate.net The synthesis of this particular oxaspiro[3.5]nonane derivative adds to the repertoire of methods for constructing spirocyclic systems, particularly those containing heteroatoms.
The methodologies developed for the synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- and its analogs can potentially be adapted for the creation of other spirocyclic ketones and ethers. These synthetic strategies often involve key steps such as cycloadditions or intramolecular cyclizations, which are fundamental transformations in organic synthesis. The reactivity of the enone moiety within this spirocyclic framework provides a handle for various transformations, including conjugate additions and cycloadditions, further expanding its synthetic utility. The presence of both a small (four-membered) and a common (six-membered) ring fused at a single carbon atom presents interesting stereochemical considerations and conformational properties that are of fundamental interest to physical organic chemists.
The broader implications for organic synthesis include:
Access to Novel Scaffolds: Providing synthetic routes to less explored regions of chemical space.
Methodological Advancements: Driving the development of new synthetic methods for the construction of spirocenters, which can be challenging to create stereoselectively. rsc.orgumn.edu
Drug Discovery: The spirocyclic core can lead to compounds with improved pharmacological profiles, such as enhanced metabolic stability and better binding affinity to biological targets. nih.govtandfonline.com
Prospective Research Avenues and Future Challenges in the Field
The future for research surrounding 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- and related spirocyclic compounds is promising, with several avenues for exploration and inherent challenges to overcome.
Prospective Research Avenues:
Medicinal Chemistry: A significant future direction is the systematic exploration of this and related spirocycles as scaffolds for the development of new therapeutic agents. Given the prevalence of spirocyclic motifs in biologically active compounds, a focused effort to synthesize and screen libraries of derivatives for various biological targets is warranted. nih.govresearchgate.net
Asymmetric Synthesis: A major challenge and opportunity lies in the development of enantioselective syntheses of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-. researchgate.net The creation of chiral spirocycles is of paramount importance for their application in medicinal chemistry, as different enantiomers often exhibit distinct biological activities.
Methodology Development: There is a continuing need for more efficient and general methods for the construction of the oxaspiro[3.5]nonane skeleton. google.comgoogle.com This includes the development of catalytic and environmentally benign synthetic routes.
Reaction Discovery: Investigating the reactivity of the strained four-membered ring and the enone system in novel transformations could lead to the discovery of new and useful chemical reactions.
Materials Science: The rigid, three-dimensional structure of spirocycles makes them interesting candidates for incorporation into new materials with unique properties. chemrxiv.org
Future Challenges:
Stereocontrol: The primary challenge in the synthesis of this and other spirocyclic compounds is the control of stereochemistry at the spirocenter and any other stereogenic centers. umn.edutandfonline.com
Scalability: Developing synthetic routes that are amenable to large-scale production is crucial for the practical application of these compounds in drug development or materials science. univ.kiev.ua
Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups would enhance the utility of this spirocyclic scaffold in the synthesis of diverse derivatives.
Understanding Structure-Activity Relationships: For medicinal chemistry applications, a significant challenge will be to elucidate the structure-activity relationships of derivatives to guide the design of more potent and selective compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
